1-methyl-5-nitro-1H-benzimidazol-2-amine
Overview
Description
1-Methyl-5-nitro-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core with a methyl group at the 1-position, a nitro group at the 5-position, and an amine group at the 2-position.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include this compound, are known to interact with various biological targets . These interactions can lead to a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
It is known that benzimidazole derivatives can bind to dna grooves and have peroxide-mediated dna-cleavage properties . This interaction with DNA can lead to changes in cellular processes and potentially result in cytotoxic activities .
Biochemical Pathways
The interaction of benzimidazole derivatives with dna suggests that they may affect dna replication and transcription processes, potentially leading to cell death .
Pharmacokinetics
The benzimidazole core is known to have good bioavailability .
Result of Action
Based on the known properties of benzimidazole derivatives, it can be inferred that this compound may have cytotoxic activities, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-benzimidazol-2-amine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by nitration and methylation steps. Another method includes the reaction of o-phenylenediamine with nitrobenzene derivatives under acidic conditions, followed by methylation.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and purity. For example, the use of catalytic redox cycling based on cerium (IV)/cerium (III) and hydrogen peroxide has been reported to be effective in synthesizing benzimidazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-Methyl-5-nitro-1H-benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Comparison with Similar Compounds
1-Methyl-1H-benzimidazol-2-amine: Lacks the nitro group, resulting in different biological activities.
5-Nitro-1H-benzimidazol-2-amine: Lacks the methyl group, affecting its solubility and bioavailability.
1-Methyl-5-amino-1H-benzimidazol-2-amine: The nitro group is replaced with an amino group, altering its reactivity and applications.
Uniqueness: 1-Methyl-5-nitro-1H-benzimidazol-2-amine is unique due to the presence of both the nitro and methyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
1-methyl-5-nitrobenzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGHRHZKVCFJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663575 | |
Record name | 1-Methyl-5-nitro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-09-2 | |
Record name | 1-Methyl-5-nitro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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